O-cyclohexylhydroxylamine
Description
O-Cyclohexylhydroxylamine, with the chemical formula C₆H₁₃NO, is an organic compound that has garnered interest within specialized areas of chemical synthesis and analysis. smolecule.comnih.gov Structurally, it features a cyclohexyl group attached to the oxygen atom of a hydroxylamine (B1172632) moiety. smolecule.com This arrangement confers specific reactivity that researchers have begun to explore and utilize in various synthetic contexts. The compound is typically a liquid at room temperature and serves as a valuable reagent and intermediate in the construction of more complex molecules. smolecule.comsigmaaldrich.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol nih.gov |
| CAS Number | 4759-21-1 nih.gov |
| Appearance | Colorless to slightly yellow liquid smolecule.comsigmaaldrich.com |
| InChI Key | KYKNGOPXRHUCHC-UHFFFAOYSA-N nih.govsigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-cyclohexylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-8-6-4-2-1-3-5-6/h6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNGOPXRHUCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445286 | |
| Record name | O-cyclohexylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4759-21-1 | |
| Record name | O-cyclohexylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-Cyclohexyl-hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for O Cyclohexylhydroxylamine and Its Key Derivatives
Synthetic Routes to O-Cyclohexylhydroxylamine
The preparation of this compound can be approached through several synthetic strategies, leveraging the nucleophilic character of the hydroxylamine (B1172632) moiety.
The functionalization of hydroxylamines can occur at either the nitrogen or the oxygen atom. O-alkylation involves the formation of a carbon-oxygen bond, while O-acylation establishes a new acyl-oxygen bond.
O-Alkylation: This transformation typically proceeds via a nucleophilic substitution reaction. The oxygen atom of a hydroxylamine derivative can act as a nucleophile, attacking an alkyl electrophile such as an alkyl halide or sulfonate. To favor O-alkylation over N-alkylation, it is often advantageous to use an N-protected hydroxylamine derivative, such as N-hydroxyphthalimide or tert-butyl N-hydroxycarbamate. organic-chemistry.org The reaction of these protected hydroxylamines with an alcohol under Mitsunobu conditions or with an alcohol-derived mesylate provides the O-alkylated product, which can then be deprotected to yield the free O-alkylhydroxylamine. organic-chemistry.org
O-Acylation: This process involves the reaction of a hydroxylamine with an acylating agent, such as an acyl chloride or anhydride. The reaction can be influenced by the substitution on the hydroxylamine. For N-substituted hydroxylamines, acylation can be directed to the oxygen atom under appropriate conditions. The general principle of acidity favoring O-acylation and alkalinity favoring N-acylation is a guiding concept in these syntheses. nih.gov
A direct and efficient method for preparing O-substituted hydroxylamines, including this compound, has been developed that avoids the use of hydrazine (B178648) for deprotection. organic-chemistry.org This two-step process begins with the mesylation of cyclohexanol. The resulting cyclohexyl mesylate is then used to alkylate the oxygen atom of tert-butyl N-hydroxycarbamate in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The final step involves the acidic deprotection of the N-Boc group with hydrochloric acid in diethyl ether to yield the desired this compound as its hydrochloride salt. organic-chemistry.org
For a bulky substrate like cyclohexyl mesylate, the alkylation step requires elevated temperatures (80 °C) compared to less hindered substrates. organic-chemistry.org
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclohexanol, Methanesulfonyl chloride | Et3N, CH2Cl2, 0 °C | Cyclohexyl mesylate | 96 |
| 2 | Cyclohexyl mesylate, tert-Butyl N-hydroxycarbamate | DBU, CH3CN, 80 °C | N-(tert-Butoxycarbonyl)-O-cyclohexylhydroxylamine | 64 |
| 3 | N-(tert-Butoxycarbonyl)-O-cyclohexylhydroxylamine | Dry HCl, Et2O | This compound hydrochloride | 83 |
Synthesis of this compound Derivatives
The primary amino group of this compound serves as a handle for further functionalization, allowing for the synthesis of a wide range of derivatives through N-alkylation and N-acylation.
The synthesis of O-Benzoyl-N-cyclohexylhydroxylamine is not explicitly detailed in the surveyed literature. However, its preparation can be logically inferred from general principles of hydroxylamine chemistry. The target molecule would be an O-acylated derivative of N-cyclohexylhydroxylamine.
A plausible synthetic route would involve the direct O-benzoylation of N-cyclohexylhydroxylamine. This could be achieved by reacting N-cyclohexylhydroxylamine with benzoyl chloride, likely in the presence of a non-nucleophilic base to neutralize the HCl byproduct. unacademy.com This approach is analogous to the Schotten-Baumann reaction, which is used to synthesize amides from amines and acyl chlorides. study.comstudy.com Careful control of reaction conditions would be necessary to favor acylation at the oxygen atom over the nitrogen atom.
The terminology "O-methylation" is not applicable to this compound itself, as the oxygen atom is already substituted with a cyclohexyl group. Derivatization of this compound primarily occurs at the nitrogen atom. The lone pair of electrons on the nitrogen makes it nucleophilic and susceptible to reaction with various electrophiles.
The primary amino group can also react with aldehydes and ketones in a chemoselective process known as oximation to form a stable oxime ether linkage. louisville.edunih.gov This reaction is a cornerstone of bioconjugation chemistry and highlights the utility of the aminooxy moiety in forming covalent bonds under mild conditions. nih.govnih.gov
This compound as a Building Block in Complex Molecular Synthesis
While this compound is commercially available and categorized as a synthetic building block, specific examples of its incorporation into the total synthesis of complex natural products are not prominent in the surveyed scientific literature. biosynth.comsynblock.com However, the utility of the aminooxy functional group it possesses is well-established, positioning this compound as a valuable reagent for specific applications.
The primary role of O-alkylhydroxylamines like this compound in synthesis is to introduce an alkoxy-amino (-ONH2) functional group. This group's key reaction is its chemoselective condensation with aldehydes and ketones to form stable oxime ethers. nih.gov This "click chemistry" type of reaction is highly efficient and can be performed in the presence of many other functional groups, making it ideal for the late-stage modification of complex molecules or for bioconjugation. louisville.eduiris-biotech.de
Therefore, this compound serves as a building block to install a cyclohexoxy-amino moiety onto a larger molecular scaffold. This could be used in medicinal chemistry to create analogues of a lead compound, where the cyclohexyl group can modify properties such as lipophilicity and metabolic stability. The ability to form robust oxime linkages makes it a potential tool for creating antibody-drug conjugates, attaching molecules to surfaces, or synthesizing peptide and protein derivatives. iris-biotech.de For example, N-arylated O-cyclopropyl hydroxylamines, analogous structures, have been shown to be practical precursors for the synthesis of substituted tetrahydroquinolines. nih.gov
Utilization in Constructing Nitrogen-Containing Scaffolds
This compound serves as a versatile building block for the construction of more complex nitrogen-containing molecular scaffolds. Its reactivity allows for its incorporation into various carbon frameworks, leading to the formation of acyclic and cyclic structures with potential applications in medicinal chemistry and materials science. The presence of the nucleophilic nitrogen atom and the oxygen-linked cyclohexyl group provides a unique combination of steric and electronic properties that can be exploited in molecular design.
The primary amine functionality of this compound can readily participate in reactions with electrophilic partners. For instance, it can react with carbonyl compounds such as aldehydes and ketones to form O-cyclohexyl oximes. These oximes are not only stable compounds in their own right but also serve as important intermediates for further transformations. The formation of these oxime ethers introduces a nitrogen-carbon double bond into the molecule, which can be further functionalized.
Furthermore, this compound can be employed in multicomponent reactions (MCRs), which are powerful tools for the efficient synthesis of complex molecules in a single step. researchgate.netresearchgate.netnih.govbeilstein-journals.orgnih.gov In these reactions, this compound can act as the amine component, reacting with a carbonyl compound and another nucleophile or electrophile to generate structurally diverse scaffolds. The ability to introduce the cyclohexyloxyamino moiety into a molecule through an MCR provides a rapid route to novel compound libraries.
| Reaction Type | Reactants | Product Scaffold |
| Oximation | Aldehydes, Ketones | O-Cyclohexyl Oximes |
| Multicomponent Reactions | Carbonyls, Other Nucleophiles/Electrophiles | Diverse Nitrogen-Containing Scaffolds |
Integration into Heterocyclic Ring Systems
The integration of the cyclohexyloxyamino group into heterocyclic rings is a significant application of this compound in organic synthesis. These heterocyclic systems are prevalent in pharmaceuticals and agrochemicals. This compound and its derivatives, particularly oximes, are key precursors for the synthesis of five- and six-membered nitrogen-containing heterocycles.
Isoxazoles:
A prominent application of this compound derivatives is in the synthesis of isoxazoles. youtube.comijpca.orgorganic-chemistry.orgmdpi.com Isoxazoles are typically formed through the 1,3-dipolar cycloaddition reaction of a nitrile oxide with a dipolarophile, such as an alkyne. wikipedia.orgorganic-chemistry.orgyoutube.comnih.govijrpc.com O-Cyclohexyl oximes, derived from the reaction of this compound with aldehydes, can be readily oxidized in situ to generate the corresponding nitrile oxides. These reactive intermediates then undergo cycloaddition with alkynes to afford 3,5-disubstituted isoxazoles. This method offers a high degree of regioselectivity and functional group tolerance. organic-chemistry.org
Oxazines:
This compound can also be utilized in the synthesis of six-membered heterocyclic rings, such as oxazines. researchgate.netnih.govhumanjournals.comwikipedia.orgijrpr.com The synthesis of 1,3-oxazine derivatives can be achieved through multicomponent reactions involving an amine, a carbonyl compound, and a suitable third component. While specific examples with this compound are not prevalent in the literature, its reactivity as a primary amine suggests its potential utility in such transformations. The resulting oxazine (B8389632) scaffolds bearing a cyclohexyloxy substituent could exhibit interesting biological properties.
The following table summarizes the integration of this compound into these key heterocyclic systems:
| Heterocyclic System | Synthetic Method | Key Intermediate |
| Isoxazole | 1,3-Dipolar Cycloaddition | Nitrile Oxide (from O-Cyclohexyl Oxime) |
| Oxazine | Multicomponent Reaction | Not Applicable |
Reaction Mechanisms and Catalytic Transformations Involving O Cyclohexylhydroxylamine
O-Cyclohexylhydroxylamine as a Reagent in Organic Reactions
The reactivity of this compound is centered around the nucleophilicity of the nitrogen atom and the ability of the hydroxyl group to act as a leaving group. These characteristics are exploited in condensation and hydroamination reactions.
Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine to form a larger molecule, with the concurrent elimination of a small molecule such as water organicreactions.orgchemtube3d.com. This compound readily participates in such reactions with aldehydes and ketones to form O-cyclohexyl oximes. This transformation is a cornerstone in the synthesis of various organic compounds, leveraging the reactivity of the carbonyl group.
The general mechanism involves the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon of an aldehyde or a ketone. This is followed by a series of proton transfers, culminating in the elimination of a water molecule to yield the corresponding oxime youtube.combyjus.com. The reaction is typically carried out in a weakly acidic medium, which serves to activate the carbonyl group for nucleophilic attack wikipedia.org.
The formation of oximes from this compound and various carbonyl compounds can be represented by the following general reaction scheme:
General Reaction: Formation of O-Cyclohexyl Oximes
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Aldehyde (R-CHO) | O-Cyclohexyl Aldoxime |
| This compound | Ketone (R-CO-R') | O-Cyclohexyl Ketoxime |
These condensation reactions are valuable for several reasons. The resulting oximes are stable compounds that can be isolated and used as intermediates in further synthetic transformations. For instance, they can be reduced to amines or undergo rearrangement reactions. The formation of oximes is also a useful method for the protection or characterization of aldehydes and ketones nih.gov.
Intermolecular hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond, providing a direct and atom-economical route to amines organicreactions.org. While challenging, particularly for unactivated alkenes, various catalytic systems have been developed to facilitate this transformation organicreactions.org. Hydroxylamines, including O-substituted derivatives like this compound, can serve as valuable nitrogen sources in these reactions organic-chemistry.org.
The role of this compound in intermolecular hydroamination can be realized through several mechanistic pathways, often dependent on the catalyst and substrate. In metal-free, Cope-type hydroaminations, hydroxylamines can react with alkenes and alkynes under thermal conditions organic-chemistry.org. For instance, N-alkylhydroxylamines have shown reactivity with strained alkenes and vinylarenes, with the regioselectivity being influenced by the electronic properties of the vinylarene organic-chemistry.org.
Palladium-catalyzed intermolecular hydroamination of vinylarenes has also been developed, employing various amines in the presence of a palladium catalyst and an acid cocatalyst berkeley.edursc.org. While direct examples with this compound are not extensively detailed, the general mechanism involves the coordination of the alkene to the palladium center, followed by nucleophilic attack of the amine. Mechanistic investigations suggest the involvement of an η³-arylethyl palladium complex rsc.org. A significant challenge in these systems is preventing the faster elimination of the free vinylarene from the palladium complex before the C-N bond-forming step can occur rsc.org.
The general scheme for the intermolecular hydroamination of an alkene with a hydroxylamine (B1172632) derivative is as follows:
Intermolecular Hydroamination of an Alkene
| Alkene | Amine Source | Catalyst/Conditions | Product |
|---|---|---|---|
| R-CH=CH₂ | This compound | Metal Catalyst or Thermal | N-(alkyl)-O-cyclohexylhydroxylamine |
| Vinylarene | This compound | Palladium Catalyst + Acid | N-(phenylethyl)-O-cyclohexylhydroxylamine |
Metal-Catalyzed Reactions Employing O-Acylated Hydroxylamines
O-acylated hydroxylamines have emerged as competent electrophilic nitrogen sources in a variety of metal-catalyzed reactions, most notably in the diamination of alkenes.
Palladium-catalyzed diamination of alkenes allows for the introduction of two nitrogen atoms across a double bond in a single transformation. O-Acylated hydroxylamines, such as O-benzoylhydroxylamines, have been successfully employed as N-centered electrophiles in these reactions, coupling with alkenes that have a tethered nitrogen nucleophile organic-chemistry.org. These reactions are synthetically valuable as they lead to the formation of cyclic ureas and guanidines bearing aminoalkyl side chains organic-chemistry.org.
Initial hypotheses for the mechanism of palladium-catalyzed alkene diamination suggested a pathway involving aminopalladation followed by reaction with the electrophilic nitrogen source. However, more recent mechanistic experiments have led to a revised hypothesis that invokes a Pd(II)/Pd(IV) catalytic cycle organic-chemistry.org.
The efficiency and outcome of palladium-catalyzed reactions are often highly dependent on the ligand coordinated to the metal center. In the context of alkene diamination with O-acylated hydroxylamines, it was initially thought that phosphine ligands were crucial for catalytic activity. However, further studies have revealed that phosphine ligands are not only unnecessary but can, in some cases, inhibit the catalysis organic-chemistry.org.
Instead, acetylacetonate (acac) and its derivatives have been identified as key ligands for palladium in these transformations organic-chemistry.org. The structure of the acac ligand has a significant influence on the reactivity, with substituted aryl groups on the acac backbone outperforming the parent acac ligand. This discovery has led to an expansion of the reaction scope, allowing for the use of a wider variety of amine nucleophiles, including cyclic amines, acyclic secondary amines, and primary amines, as well as amide nucleophiles organic-chemistry.org. The efficiency of C-N bond formation in palladium catalysis is known to be sensitive to the nature of carboxylate ligands and additives, and similar effects are observed with the acac ligand system in alkene diamination.
Influence of Ligands on Catalytic Efficiency
| Ligand | Observation | Outcome |
|---|---|---|
| Phosphine Ligands | Not required, can inhibit catalysis | Reduced or no reactivity |
| Acetylacetonate (acac) | Acts as the key ligand | Promotes reactivity |
| Substituted acac derivatives | Outperform parent acac | Significant expansion of substrate scope |
Copper-Catalyzed Aminoboration of Alkenes
Copper-catalyzed aminoboration of alkenes represents a significant method for the difunctionalization of carbon-carbon double bonds, allowing for the simultaneous introduction of both a nitrogen and a boron functional group. While specific studies detailing the use of this compound in this exact transformation are not prevalent, the reaction mechanism can be understood through analogous processes utilizing other hydroxylamine derivatives, such as hydroxylamine O-benzoates.
The reaction is proposed to proceed via a copper(I) hydride (CuH) catalyzed pathway. Initially, the copper hydride species adds across the alkene to form a copper-alkyl intermediate. This intermediate is then intercepted by the hydroxylamine reagent. A related aminoboration process suggests a mechanism involving the borocupration of the alkene, followed by the reaction of the resulting borylated alkylcopper species with the aminating agent nih.gov. An enantioselective variant of this reaction has been demonstrated using a chiral phosphine ligand, indicating the potential for asymmetric synthesis nih.gov.
The general mechanism can be outlined as follows:
Formation of the Active Catalyst: A copper(I) precursor and a suitable ligand generate the active catalyst.
Reaction with Diboron Reagent: The copper catalyst reacts with a diboron reagent (e.g., B₂pin₂).
Alkene Insertion: The alkene inserts into the copper-boron bond.
Reaction with Hydroxylamine: The resulting copper-alkyl-boron intermediate reacts with the this compound, leading to the formation of the C-N bond and regeneration of the catalyst.
This transformation provides a pathway to synthetically valuable 1,2-aminoboronates, which can be further functionalized.
| Reaction Component | Proposed Role |
| Copper Catalyst | Facilitates the addition of the boron and nitrogen moieties across the alkene. |
| Diboron Reagent | Source of the boron group. |
| Alkene | Substrate for difunctionalization. |
| This compound | Provides the amino group for the C-N bond formation. |
| Ligand | Influences the reactivity and stereoselectivity of the reaction. |
Rhodium-Catalyzed C-N Coupling Reactions
Rhodium catalysts have been employed in a variety of C-N bond-forming reactions. While direct examples with this compound are scarce in the literature, the reactivity of related N-hydroxyanilines in rhodium-catalyzed processes provides insight into potential transformations. One such reaction involves the coupling of N-hydroxyanilines with diazo compounds to furnish α-imino esters organic-chemistry.org. This reaction proceeds through a mechanism distinct from typical X-H insertion reactions and is described as a "rebound hydrolysis" mechanism organic-chemistry.orgresearchgate.net.
The proposed mechanism involves the following key steps:
Carbene Formation: The rhodium catalyst reacts with the diazo compound to generate a rhodium-carbene intermediate.
Nucleophilic Attack: The hydroxylamine derivative acts as a nucleophile, attacking the carbene carbon.
Proton Transfer and Elimination: A series of proton transfer and elimination steps lead to the formation of the C=N bond and regeneration of the rhodium catalyst.
This methodology has been extended to a three-component reaction for the synthesis of β-lactams, highlighting the synthetic utility of rhodium-catalyzed C-N bond formation using hydroxylamine derivatives organic-chemistry.org.
| Catalyst System | Reactants | Product | Key Mechanistic Feature |
| Rh₂(OAc)₄ | N-hydroxyaniline, Diazo compound | α-imino ester | Rebound hydrolysis mechanism |
Cycloaddition Reactions Initiated by Hydroxylamine Derivatives
Hydroxylamine derivatives are valuable precursors for the in-situ generation of reactive intermediates that can participate in cycloaddition reactions, leading to the formation of heterocyclic structures.
Nitrone Formation and Subsequent Cycloadditions (e.g., Nitrone-Alkene Cycloadditions)
This compound can serve as a precursor for the formation of nitrones. Nitrones are 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with alkenes to form isoxazolidine rings wikipedia.orgthieme-connect.de. The formation of the nitrone from this compound can be achieved through condensation with an aldehyde or a ketone organic-chemistry.org.
The general sequence of reactions is as follows:
Nitrone Formation: this compound reacts with a carbonyl compound (aldehyde or ketone) to form a nitrone intermediate.
[3+2] Cycloaddition: The in-situ generated nitrone reacts with an alkene (dipolarophile) in a concerted or stepwise manner to yield a five-membered isoxazolidine ring.
This reaction is a powerful tool in organic synthesis as it allows for the construction of complex heterocyclic systems with control over stereochemistry. The regioselectivity of the cycloaddition is governed by both electronic and steric factors of the nitrone and the alkene.
| Reactant 1 | Reactant 2 | Intermediate | Product |
| This compound | Aldehyde/Ketone | Nitrone | - |
| Nitrone | Alkene | - | Isoxazolidine |
Studies on Oxidation and Fragmentation Pathways
The N-O bond in hydroxylamine derivatives is relatively weak, making them susceptible to oxidation and fragmentation reactions, which can proceed through radical pathways.
Aerobic Oxidation Pathways of Hydroxylamines (e.g., N-Cyclohexylhydroxylamine to Nitrosocyclohexane)
The aerobic oxidation of N-cyclohexylhydroxylamine provides a pathway to nitrosocyclohexane. This transformation is of interest as nitroso compounds are versatile synthetic intermediates. The oxidation can be promoted by various oxidants, and in the context of aerobic oxidation, molecular oxygen is the terminal oxidant. The reaction likely proceeds through a radical mechanism, potentially involving a single-electron transfer (SET) from the hydroxylamine to an activated oxygen species or a metal catalyst.
The proposed pathway involves:
Initiation: Abstraction of the hydrogen atom from the hydroxyl group of N-cyclohexylhydroxylamine to form a nitrogen-centered radical.
Propagation: The nitrogen-centered radical reacts with molecular oxygen to form a peroxyl radical.
Termination/Product Formation: Subsequent reaction steps, which may involve the elimination of a water molecule, lead to the formation of the nitroso group.
Kinetic studies on the oxidation of secondary amines to nitrones, a related process, have suggested the involvement of radical intermediates thieme-connect.de.
Analysis of Homolytic Cleavage and Radical Formation in Hydroxylamine-O-Sulfonic Acids
The N-O bond in hydroxylamine derivatives is susceptible to homolytic cleavage, leading to the formation of radical intermediates mdpi.comnih.gov. This process can be initiated by heat, light, or transition metal catalysts mdpi.comresearchgate.net. In the case of hydroxylamine-O-sulfonic acids and related derivatives, the cleavage of the N-O bond results in the formation of an amino radical and a sulfonate radical.
The propensity for homolytic cleavage is influenced by the substituents on the nitrogen and oxygen atoms. The stability of the resulting radicals plays a crucial role in the facility of this process. These radical intermediates can then participate in a variety of subsequent reactions, including addition to unsaturated systems and hydrogen atom abstraction. The generation of radicals from hydroxylamine derivatives has been harnessed in various synthetic transformations, including the construction of N-heterocycles mdpi.com.
Computational Chemistry and Theoretical Investigations of O Cyclohexylhydroxylamine
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactive tendencies of O-cyclohexylhydroxylamine.
Quantum mechanical methods enable the exploration of potential reaction pathways for this compound, identifying the most energetically favorable routes and the structures of transient intermediates and transition states. The N-O bond in hydroxylamine (B1172632) derivatives is known to be relatively weak, making its cleavage a key step in many reactions.
Theoretical studies on similar systems often focus on reactions such as N-O bond cleavage, which can be initiated under various conditions. Computational models can predict the energy barriers associated with these processes, offering a quantitative measure of reaction feasibility. For instance, in reactions involving O-substituted hydroxylamines, theoretical calculations can map out the potential energy surface for processes like researchgate.netresearchgate.net-sigmatropic rearrangements, which are crucial in the synthesis of various heterocyclic compounds.
Table 1: Hypothetical Calculated Activation Energies for Key Reaction Steps of this compound
| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| N-O Bond Homolysis | B3LYP | 6-311+G(d,p) | 45.8 |
| Protonation at Nitrogen | M06-2X | def2-TZVP | -12.3 (Proton Affinity) |
| Reaction with a Carbonyl | B3LYP | 6-31G(d) | 15.2 |
Note: The data in this table is illustrative and based on typical values for similar compounds. Specific experimental or computational studies on this compound are required for definitive values.
Computational studies are pivotal in understanding and predicting the regioselectivity and stereoselectivity of reactions involving this compound. For reactions where the hydroxylamine acts as a nucleophile or participates in cycloadditions, DFT calculations can be employed to determine the energies of different transition states leading to various isomers.
For example, in the context of cycloaddition reactions, the frontier molecular orbitals (HOMO and LUMO) of this compound and the reacting partner can be analyzed to predict the favored regiochemistry. Furthermore, the steric hindrance imposed by the bulky cyclohexyl group can be quantified through computational models, explaining observed stereochemical outcomes. Distortion-interaction analysis, a tool used in computational chemistry, can dissect the activation barrier into contributions from the distortion of the reactants and the interaction between them, providing a deeper understanding of the factors controlling selectivity rsc.org.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of this compound, from its conformational flexibility to its interactions with other molecules.
For monosubstituted cyclohexanes, the equatorial position is generally favored to minimize steric strain from 1,3-diaxial interactions. Computational methods can precisely quantify this energy difference, known as the A-value.
Table 2: Calculated Relative Energies of this compound Conformers
| Conformer | Computational Method | Basis Set | Relative Energy (kcal/mol) |
| Equatorial-Chair | MMFF94 | - | 0.00 |
| Axial-Chair | MMFF94 | - | 1.85 |
| Twist-Boat | B3LYP | 6-31G(d) | 5.5 |
Note: This data is representative of computational analyses of substituted cyclohexanes and serves as an illustrative example.
The electronic structure of this compound, including the distribution of electron density and the nature of its molecular orbitals, dictates its reactivity. Computational methods provide a detailed picture of these electronic properties.
Analysis of the electrostatic potential surface can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to be the primary sites for electrophilic attack.
Key electronic descriptors can be calculated to predict reactivity:
HOMO (Highest Occupied Molecular Orbital) Energy: Correlates with the ability to donate electrons (nucleophilicity).
LUMO (Lowest Unoccupied Molecular Orbital) Energy: Correlates with the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap: A smaller gap generally implies higher reactivity.
Theoretical Insights into Compound Stability and Bonding
Theoretical calculations provide fundamental insights into the stability of this compound and the nature of its chemical bonds. The strength of the N-O bond is a critical factor in its chemistry. Natural Bond Orbital (NBO) analysis can be used to study the interactions between orbitals, providing a quantitative measure of bond strength and charge distribution.
O Cyclohexylhydroxylamine in Chemical Biology Research Applications
Development of Hydroxylamine-Based Chemical Probes
The development of chemical probes is a cornerstone of chemical biology, enabling the study of biomolecules in their native environment. Hydroxylamine-containing molecules are valuable components in the synthesis of such probes due to their ability to react selectively with aldehydes and ketones to form stable oxime bonds. This reaction, known as oxime ligation, is a bioorthogonal reaction, meaning it can occur in a biological system without interfering with native biochemical processes.
In the context of O-cyclohexylhydroxylamine, its aminooxy group (-ONH2) is the reactive handle for the synthesis of chemical probes. The cyclohexyl group, being a bulky and hydrophobic moiety, could potentially influence the properties of a chemical probe in several ways:
Steric Influence: The cyclohexyl group could be used to probe steric constraints within a binding pocket of a protein.
Hydrophobicity: The nonpolar nature of the cyclohexyl ring can enhance the probe's interaction with hydrophobic regions of biomolecules or influence its membrane permeability.
While a vast number of chemical probes utilize an aminooxy functional group, specific examples detailing the synthesis and application of probes derived directly from this compound are not prevalent in the literature. The general scheme for the synthesis of such a probe would involve coupling this compound to a reporter molecule (like a fluorophore or a biotin (B1667282) tag) or a targeting ligand.
Table 1: Potential Components of an this compound-Based Chemical Probe
| Component | Function | Potential Contribution of Cyclohexyl Group |
|---|---|---|
| This compound | Reactive moiety for oxime ligation | Steric bulk, hydrophobicity |
| Linker | Connects the reactive group to the reporter/ligand | Spacing and flexibility |
| Reporter/Ligand | Enables detection or targeting | Signal generation or specific binding |
Application in Targeted Protein Labeling and Modification Methodologies
Targeted protein labeling is a powerful technique for studying protein function, localization, and interactions. Oxime ligation is a widely used method for the site-specific modification of proteins. This typically involves the introduction of an aldehyde or ketone group into a protein, either through genetic encoding of an unnatural amino acid or by chemical modification of a specific amino acid residue. The modified protein can then be reacted with a hydroxylamine-containing probe.
Table 2: General Parameters for Oxime Ligation in Protein Labeling
| Parameter | Typical Condition | Potential Influence of this compound |
|---|---|---|
| pH | 4.5 - 7.0 | The basicity of the aminooxy group is a factor. |
| Temperature | 4 - 37 °C | Standard for biological reactions. |
| Concentration | Micromolar to millimolar | Solubility of the this compound probe is a consideration. |
| Catalyst | Aniline derivatives (optional) | Can accelerate the reaction rate. |
Investigation of Specific Biomolecular Interactions Using Hydroxylamine (B1172632) Tools
Hydroxylamine-based tools can be employed to investigate a variety of biomolecular interactions. For instance, a small molecule containing an this compound moiety could be used in a chemical proteomics approach to identify proteins that have accessible aldehyde or ketone groups, which can be present as a result of post-translational modifications or oxidative stress.
Furthermore, bifunctional probes incorporating this compound could be designed for proximity-labeling experiments. In such a setup, a targeting moiety would bring the probe to a specific protein or cellular location, and the this compound could then react with nearby molecules that contain a carbonyl group. The cyclohexyl group in such a probe could influence its binding affinity and specificity for the target.
Despite the theoretical potential, there is a notable absence of published research that specifically utilizes this compound for the investigation of biomolecular interactions. The majority of studies in this area employ more common or functionally specialized hydroxylamine derivatives.
Q & A
Q. What are the best practices for synthesizing and characterizing O-cyclohexylhydroxylamine in a laboratory setting?
- Methodological Answer : Synthesis should follow protocols ensuring purity and reproducibility. For example, detailed experimental procedures must include solvent selection, reaction temperature, and purification steps (e.g., recrystallization or column chromatography). Characterization requires at least two spectroscopic methods (e.g., H NMR, IR) and elemental analysis. For novel derivatives, provide full spectral data and comparison with literature values for known analogues . Ensure compliance with safety protocols, such as using fume hoods and chemical-resistant gloves .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use nitrile or neoprene gloves inspected for integrity, and wear a lab coat and goggles to prevent skin/eye contact. Work in a well-ventilated fume hood to avoid inhalation. In case of spills, neutralize with inert absorbents and dispose of waste following institutional guidelines. Safety Data Sheets (SDS) for structurally similar compounds (e.g., cyclohexylamine derivatives) recommend respiratory protection for prolonged exposure .
Q. How should researchers design initial experiments to assess this compound’s reactivity?
- Methodological Answer : Start with small-scale reactions under controlled conditions (e.g., varying pH, temperature) to observe nucleophilic or oxidative behavior. Use kinetic studies to monitor reaction progress via TLC or HPLC. Include control experiments to rule out side reactions. Document all parameters meticulously to enable replication, as emphasized in experimental reporting guidelines .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be systematically resolved?
- Methodological Answer : Cross-validate results using complementary techniques (e.g., C NMR, X-ray crystallography). Compare experimental data with computational models (e.g., DFT calculations) or reference databases like NIST Chemistry WebBook . If discrepancies persist, replicate synthesis under standardized conditions and consult collaborative platforms (e.g., PubChem) for analogous compounds .
Q. What strategies optimize the integration of this compound into multi-step synthetic pathways?
- Methodological Answer : Prioritize stability studies to identify compatible reaction conditions (e.g., inert atmospheres for oxygen-sensitive steps). Use protecting groups if the hydroxylamine moiety interferes with subsequent reactions. Computational tools like PISTACHIO or REAXYS can predict feasible synthetic routes and intermediates . Document intermediate characterization rigorously to trace degradation or byproduct formation .
Q. What advanced methodologies are recommended for analyzing environmental degradation products of this compound?
- Methodological Answer : Employ hyphenated techniques such as GC-MS or LC-QTOF to identify trace metabolites. Compare fragmentation patterns with libraries (e.g., BKMS_METABOLIC). For quantification, use isotope dilution mass spectrometry with N-labeled analogues. Environmental fate studies should simulate real-world conditions (e.g., UV exposure, microbial activity) and reference ecological toxicity databases .
Data Management and Reproducibility
Q. What frameworks support systematic literature reviews on this compound’s applications?
- Methodological Answer : Adhere to PRISMA guidelines for transparent reporting: define search terms (e.g., “this compound synthesis,” “arylcyclohexylamine derivatives”), screen databases (Scifinder, Reaxys), and assess bias in studies. Use tools like Covidence for collaborative screening and data extraction .
Ethical and Compliance Considerations
Q. What ethical approvals are required for biological studies involving this compound?
- Methodological Answer : Obtain institutional review board (IRB) approval for in vitro or in vivo assays. Include risk assessments for genotoxicity or ecotoxicity, referencing SDS and prior studies on structurally related compounds (e.g., 3-fluoro deschloroketamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
